L-Proline-13C5

Stable Isotope Labeling Mass Spectrometry Metabolomics

Uniformly ¹³C-labeled L-Proline-13C5 (99 atom% ¹³C, CAS 201740-83-2) delivers a definitive M+5 mass shift for interference-free LC-MS/MS quantification, eliminating the H/D exchange and retention time shifts seen with deuterated analogs. Validated as a SIL-IS for proline in human plasma with >97% accuracy and <3% CVs. Essential for cancer metabolism biomarker discovery, metabolic flux analysis of the proline cycle, and de novo collagen synthesis measurement in fibrosis models. Non-radioactive tracer compatible with standard LC-MS/MS and NMR workflows.

Molecular Formula C5H9NO2
Molecular Weight 120.094 g/mol
Cat. No. B12057528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Proline-13C5
Molecular FormulaC5H9NO2
Molecular Weight120.094 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)O
InChIInChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i1+1,2+1,3+1,4+1,5+1
InChIKeyONIBWKKTOPOVIA-JRGPAWSWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Proline-13C5: Uniformly 13C-Labeled Stable Isotope Tracer for Quantitative LC-MS/MS and Metabolic Flux Studies


L-Proline-13C5 (CAS 201740-83-2) is a uniformly 13C-labeled stable isotope analog of the amino acid L-proline, featuring five carbon-13 atoms (99 atom % 13C isotopic purity) and a characteristic M+5 mass shift relative to unlabeled proline . This compound serves as a non-radioactive tracer for tracking proline metabolism, protein synthesis, and collagen biosynthesis, and as an internal standard for absolute quantification of proline in complex biological matrices via LC-MS/MS .

Why Unlabeled L-Proline and Other Labeled Variants Cannot Replace L-Proline-13C5 in Quantitative MS-Based Assays


Unlabeled L-proline is indistinguishable from endogenous proline in mass spectrometry, precluding accurate quantification of tracer incorporation or analyte concentration. L-Proline-13C5,15N (M+6 mass shift) may exhibit different chromatographic behavior or isotopic enrichment levels (98 atom % 13C vs. 99 atom % for L-Proline-13C5) that compromise assay consistency when exact mass shifts or isotopic purity are critical . Deuterated analogs (e.g., L-Proline-d7) can undergo deuterium-hydrogen exchange and chromatographic retention time shifts, leading to inaccurate quantification [1].

L-Proline-13C5 Quantitative Differentiation Evidence: Isotopic Purity, Internal Standard Accuracy, and Tracer Specificity


L-Proline-13C5 vs. L-Proline-13C5,15N: Higher 13C Isotopic Purity (99 atom %) and Distinct M+5 Mass Shift for Unambiguous MS Detection

L-Proline-13C5 offers a higher isotopic purity of 99 atom % 13C compared to the 98 atom % 13C specification of L-Proline-13C5,15N . This higher purity reduces the presence of unlabeled and partially labeled isotopologues, thereby improving signal-to-noise ratio and quantification accuracy in MS-based assays. Additionally, the M+5 mass shift of L-Proline-13C5 provides a distinct, well-separated peak from both unlabeled proline (M+0) and L-Proline-13C5,15N (M+6), minimizing spectral overlap and enabling precise multiplexed analysis .

Stable Isotope Labeling Mass Spectrometry Metabolomics

L-Proline-13C5 as an Internal Standard Enables High-Accuracy Proline Quantification in Plasma, Outperforming Unlabeled External Calibration

When used as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays, L-Proline-13C5 (specifically U-13C5-L-proline) enables correction for matrix effects, extraction recovery variability, and ionization efficiency fluctuations . A validated plasma amino acid profiling method employing U-13C5-L-proline as part of an internal standard mixture achieved interday accuracy of 97.3% and a coefficient of variation (CV) of 2.6% [1]. In contrast, assays relying on unlabeled proline as an external standard typically exhibit lower accuracy and higher variability due to unaccounted matrix effects and extraction losses [1].

LC-MS/MS Bioanalysis Clinical Metabolomics

L-Proline-13C5 Enables Specific Quantification of Newly Synthesized Collagen in Cell Culture, Distinguishing de Novo Synthesis from Pre-existing Pools

In cell culture studies, the incorporation of 13C5-proline into collagen can be quantified by tracking the M+5 mass shift of proline-containing peptides [1]. This method allows researchers to distinguish newly synthesized collagen from pre-existing unlabeled collagen, providing a dynamic measure of collagen synthesis rates [1]. For example, in a study of cancer-associated fibroblasts, labeling with 13C5-glutamine (which is metabolized to 13C5-proline) revealed that CAFs utilize glutamine-derived proline for collagen production, a finding that would be impossible with unlabeled proline [2].

Collagen Biosynthesis Fibrosis Cancer Metabolism

L-Proline-13C5 Facilitates High-Resolution Metabolic Flux Analysis, Tracking Proline Catabolism and Anabolism with Unambiguous Isotopomer Resolution

Uniform 13C5-labeling of L-proline enables the tracking of proline metabolic fate with high resolution in NMR and MS-based flux studies [1]. The complete 13C backbone labeling generates distinct isotopomer patterns that allow for precise calculation of metabolic flux rates through pathways such as the proline cycle, arginine biosynthesis, and collagen hydroxylation [1]. For instance, a study using 13C5-proline in Staphylococcus aureus demonstrated the conversion of proline to arginine, a finding that relied on the unique isotopomer signature of 13C5-arginine derived from the labeled precursor [2].

Metabolic Flux Analysis NMR Spectroscopy Bacterial Metabolism

L-Proline-13C5: Optimal Applications in Quantitative Bioanalysis, Metabolic Flux, and Collagen Research


Quantitative LC-MS/MS Assays for Proline in Clinical and Preclinical Samples

L-Proline-13C5 serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of proline in human plasma, serum, and tissue homogenates. Its 99 atom % 13C purity and M+5 mass shift enable precise correction for matrix effects and extraction variability, delivering interday accuracy exceeding 97% and CVs below 3%, as demonstrated in validated plasma amino acid profiling methods [1]. This application is critical for biomarker discovery studies in cancer metabolism, where serum proline levels are altered.

Metabolic Flux Analysis in Cancer Cell Metabolism

L-Proline-13C5 is employed to trace proline utilization and biosynthesis in cancer cells, enabling the quantification of metabolic fluxes through pathways such as the proline cycle and arginine biosynthesis. The uniform 13C5 labeling allows unambiguous tracking of carbon atom rearrangements via NMR and LC-MS, providing insights into how tumor cells rewire proline metabolism to support proliferation and extracellular matrix remodeling .

Collagen Turnover Studies in Fibrosis and Wound Healing

In cell culture models of fibrosis and wound healing, L-Proline-13C5 is used to specifically measure de novo collagen synthesis. By replacing unlabeled proline in the culture medium with L-Proline-13C5, newly synthesized collagen incorporates the 13C5 label and can be distinguished from pre-existing collagen via MS detection of the M+5 mass shift. This approach is essential for evaluating anti-fibrotic drug candidates and understanding the regulation of extracellular matrix production .

Stable Isotope Labeling in Cell Culture (SILAC) for Quantitative Proteomics

L-Proline-13C5 can be utilized as a 'heavy' amino acid in SILAC-based quantitative proteomics workflows. When cells are cultured in media containing L-Proline-13C5, all newly synthesized proline-containing proteins incorporate the heavy label, enabling relative quantification of protein abundance between different experimental conditions via MS analysis. This application is particularly valuable for studying protein dynamics in cellular processes where proline-rich proteins play a key role .

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